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Compound of Interest

2-Amino-3-(4-
Compound Name:
chlorophenyl)propan-1-ol

Cat. No.: B047933

Technical Guide: 2-Amino-3-(4-
chlorophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-(4-chlorophenyl)propan-1-ol is a chiral amino alcohol that serves as a crucial
building block in the synthesis of various pharmaceutical compounds. Its structure, featuring a
chlorophenyl group, a hydroxyl group, and an amino group, makes it a versatile intermediate
for creating molecules with a range of biological activities. This technical guide provides a
comprehensive overview of its chemical identity, properties, synthesis, and potential
applications, with a focus on data relevant to research and development.

Chemical Identity and Properties

The nomenclature and physical properties of 2-Amino-3-(4-chlorophenyl)propan-1-ol and its
enantiomers are summarized below. The compound's chirality is a key feature, with the (S)-
enantiomer often being a specific precursor in targeted drug synthesis.

Table 1: Chemical Identifiers
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Name CAS Number Molecular Formula
2-Amino-3-(4-
chlorophenyl)propan-1-ol 68208-26-4[1] CoH12CINO
(racemate)
(8)-2-Amino-3-(4-

886061-26-3[2] CosH12CINO
chlorophenyl)propan-1-ol
(R)-2-Amino-3-(4- ] ]

Not readily available CoH12CINO

chlorophenyl)propan-1-ol

Table 2: Synonyms

Racemate

(S)-Enantiomer

3-Amino-3-(4-chlorophenyl)-1-propanol[3]

(3S)-3-amino-3-(4-chlorophenyl)-1-propanol[2]

3-(4-chlorophenyl)-beta-alaninol[1]

(S)-3-amino-3-(4-chlorophenyl)propan-1-ol[2]

y-(Aminomethyl)-4-chlorobenzene-propanol

Table 3: Physicochemical Properties

Property Value Source
Molecular Weight 185.65 g/mol [1]
Appearance White to yellow solid [3]
Melting Point 53-56 °C [3]
Boiling Point 327.9 °C at 760 mmHg [3]
Density 1.216 g/cm3 [3]
Purity >95% (commercially available)  [2]

Storage Temperature

Refrigerator

[2]

© 2025 BenchChem. All rights reserved. 2/8

Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/68208-26-4
https://www.sigmaaldrich.com/US/en/product/synthonixcorporation/sy3h7cf28c14?context=bbe
https://www.benchchem.com/product/b1285026
https://www.sigmaaldrich.com/US/en/product/synthonixcorporation/sy3h7cf28c14?context=bbe
https://pubchem.ncbi.nlm.nih.gov/compound/68208-26-4
https://www.sigmaaldrich.com/US/en/product/synthonixcorporation/sy3h7cf28c14?context=bbe
https://pubchem.ncbi.nlm.nih.gov/compound/68208-26-4
https://www.benchchem.com/product/b1285026
https://www.benchchem.com/product/b1285026
https://www.benchchem.com/product/b1285026
https://www.benchchem.com/product/b1285026
https://www.sigmaaldrich.com/US/en/product/synthonixcorporation/sy3h7cf28c14?context=bbe
https://www.sigmaaldrich.com/US/en/product/synthonixcorporation/sy3h7cf28c14?context=bbe
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047933?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesis and Experimental Protocols

The synthesis of 2-Amino-3-(4-chlorophenyl)propan-1-ol can be achieved through various
methods, including the reduction of a corresponding ketone precursor or catalytic
hydrogenation.

General Synthesis Workflow

The following diagram illustrates a common synthetic pathway for 2-Amino-3-(4-
chlorophenyl)propan-1-ol and its potential applications.

Synthesis and Application Workflow of 2-Amino-3-(4-chlorophenyl)propan-1-ol
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Caption: Synthetic workflow and potential applications of 2-Amino-3-(4-chlorophenyl)propan-
1-ol.

Experimental Protocol: Reductive Amination

This protocol describes the synthesis of racemic 2-Amino-3-(4-chlorophenyl)propan-1-ol
from 3-(4-chlorophenyl)-1-propanone.

Materials:

e 3-(4-chlorophenyl)-1-propanone

e« Ammonia or an amine source (e.g., ammonium acetate)

e Sodium borohydride (NaBHa) or Lithium aluminum hydride (LiAIH4)
o Ethanol or Tetrahydrofuran (THF)

e Hydrochloric acid (for workup)

e Sodium hydroxide (for workup)

o Ethyl acetate (for extraction)

e Anhydrous magnesium sulfate or sodium sulfate

Procedure:

e Dissolve 3-(4-chlorophenyl)-1-propanone in ethanol or THF in a round-bottom flask equipped
with a magnetic stirrer.

e Add the ammonia source to the solution and stir at room temperature for a specified period
to form the imine intermediate.

e Cool the reaction mixture in an ice bath.

e Slowly add the reducing agent (e.g., sodium borohydride) portion-wise, maintaining the
temperature below 10 °C.
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 After the addition is complete, allow the reaction to warm to room temperature and stir for
several hours until completion (monitored by TLC).

e Quench the reaction by slowly adding water or a dilute acid solution.

¢ Adjust the pH of the solution to basic (pH > 10) with a sodium hydroxide solution.

o Extract the aqueous layer with ethyl acetate.

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
e Remove the solvent under reduced pressure to obtain the crude product.

e The crude product can be purified by column chromatography or recrystallization.

Experimental Protocol: Chiral Separation by HPLC

This protocol provides a general method for the enantiomeric separation of 2-Amino-3-(4-
chlorophenyl)propan-1-ol using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Columns:
o HPLC system with a UV detector.

o Chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g.,
Chiralpak 1A, IB, IC) or a Pirkle-type column.

Mobile Phase:

e A mixture of n-hexane and an alcohol (e.g., isopropanol, ethanol) is commonly used. The
exact ratio will need to be optimized for the specific column and compound. A typical starting
point is 90:10 (n-hexane:isopropanol).

» Additives such as trifluoroacetic acid (TFA) or diethylamine (DEA) (typically 0.1%) may be
required to improve peak shape and resolution.

Procedure:
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e Prepare a standard solution of the racemic 2-Amino-3-(4-chlorophenyl)propan-1-ol in the
mobile phase at a concentration of approximately 1 mg/mL.

o Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1 mL/min)
until a stable baseline is achieved.

e Inject a small volume (e.g., 10 pL) of the standard solution.
» Monitor the separation at a suitable UV wavelength (e.g., 220 nm).

o Optimize the mobile phase composition and flow rate to achieve baseline separation of the
two enantiomers.

Biological and Pharmacological Relevance

While 2-Amino-3-(4-chlorophenyl)propan-1-ol itself is not typically an active pharmaceutical
ingredient, it is a key intermediate in the synthesis of compounds with significant biological
activities.

o Antidepressants: This compound serves as a precursor for the synthesis of novel
antidepressant agents. Modifications of its structure have led to derivatives with enhanced
binding affinity to serotonin receptors.[3]

o Antitumor Agents: The (S)-enantiomer is reported as an intermediate in the preparation of
certain antitumor drugs. Further synthetic modifications can lead to compounds with potential
anticancer activity.

e Enzyme Interactions: Studies have shown that this compound can interact with and
potentially inhibit specific metabolic enzymes.[3] This property makes it a useful tool for
studying metabolic pathways and for the development of enzyme inhibitors.

The mechanism of action of its derivatives often involves interactions with specific molecular
targets like enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds,
while the chlorophenyl group can contribute to binding affinity and specificity.[3]

Conclusion
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2-Amino-3-(4-chlorophenyl)propan-1-ol is a valuable and versatile chiral building block in
medicinal chemistry and drug development. Its straightforward synthesis and the potential for
diverse chemical modifications make it an important starting material for the creation of a wide
range of biologically active molecules. This guide provides a foundational understanding for
researchers and scientists working with this compound, from its fundamental properties to its
synthesis and potential applications in the pharmaceutical industry. Further research into the
biological activities of its derivatives is likely to uncover new therapeutic opportunities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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